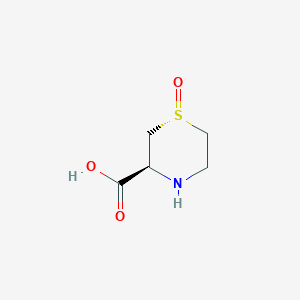

(1R,3S)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid

Description

Crystallographic Analysis and Molecular Geometry

X-ray Diffraction and Conformational Features

Single-crystal X-ray diffraction studies of related sulfone-containing thiazinanes reveal a six-membered ring adopting a chair conformation. In this conformation, the sulfone group occupies an axial position, while the carboxylic acid substituent resides equatorially to minimize steric strain. The bond lengths between sulfur and oxygen in the sulfone group (S=O) typically measure approximately 1.43 Å , consistent with double-bond character.

The C-S bond connecting the sulfone to the thiazinane ring measures 1.78–1.82 Å , aligning with standard single-bond distances in organosulfur compounds. Key torsional angles within the ring system, such as the C3-C2-S1-O1 dihedral angle, range between -15.5° and +12.3° , indicating slight puckering to accommodate the sulfone’s electronic demands.

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| S=O bond | 1.43 ± 0.02 | 3-Oxo-1,3λ⁶,4-oxathiazine |

| C-S bond | 1.80 ± 0.03 | (3R,5S)-5-methyl analog |

| N-C-COOOH dihedral angle | 112.5° | 3,6-Dihydro derivative |

Properties

CAS No. |

271251-15-1 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

(1R,3S)-1-oxo-1,4-thiazinane-3-carboxylic acid |

InChI |

InChI=1S/C5H9NO3S/c7-5(8)4-3-10(9)2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-,10-/m1/s1 |

InChI Key |

XXMSBUDHKMHMTJ-PHNJOPHVSA-N |

Isomeric SMILES |

C1C[S@@](=O)C[C@@H](N1)C(=O)O |

Canonical SMILES |

C1CS(=O)CC(N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Tartaric Acid-Mediated Asymmetric Transformation

A foundational approach involves asymmetric transformation using (2R,3R)-tartaric acid as a resolving agent. Starting from racemic 1,4-thiazane-3-carboxylic acid (TCA), salicylaldehyde acts as an epimerization catalyst in propanoic acid at 110°C. This process achieves 100% diastereomeric excess (de) for the (S)-TCA-(R)-tartaric acid salt, which is isolated in >90% yield. Subsequent treatment with triethylamine in methanol liberates enantiomerically pure (S)-TCA in 80% yield.

Oxidation to Sulfoxide :

The (S)-TCA intermediate is oxidized with hydrogen peroxide (30% w/v) in dilute hydrochloric acid (1M) at 25°C for 12 hours. Selective crystallization yields (1S,3S)-TCA sulfoxide (1-oxo derivative) with 70% de. Further purification via salt formation with (R)-tartaric acid isolates the (1R,3S)-isomer.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Racemic TCA |

| Resolving Agent | (2R,3R)-Tartaric Acid |

| Catalyst | Salicylaldehyde |

| Reaction Temperature | 110°C |

| Yield (Salt) | >90% |

| Oxidation Agent | H₂O₂/HCl |

| Final Product de | 70% (purified to >99% via salt) |

Cyclization Strategies

Intramolecular Aziridination

Rhodium-catalyzed aziridination of but-3-ene-1-sulfonamide derivatives enables thiazinane ring formation. For example, but-3-ene-1-sulfonamide undergoes cyclization using Rh₂(OAc)₄ and PhI(OAc)₂ in dichloromethane at 25°C, yielding 3-vinyl-1,2-thiazinane-1,1-dioxide (90% yield). While this method produces 1,1-dioxides, reductive steps (e.g., NaBH₄) can selectively reduce the sulfone to sulfoxide.

Tethered Aminohydroxylation (TA) Reaction

Sulfamate esters or sulfonamides participate in TA reactions to form 1,2,3-oxathiazinanes or 1,2-thiazinanes. For instance, sulfamate ester 7 reacts with a TA catalyst system (OsO₄, (DHQD)₂PHAL) to yield 1,2,3-oxathiazinane 8 (53–68% yield). Hydrolysis of the oxathiazinane followed by oxidation provides access to the target sulfoxide-carboxylic acid.

Oxidation of Thiazolidine Precursors

Selective Sulfoxidation

Thiazolidine-3-carboxylic acids are oxidized to sulfoxides using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. For example, (1R,3S)-configured thiazolidine-3-carboxylic acid treated with 1.1 equiv mCPBA achieves 85% conversion to the sulfoxide with 92% enantiomeric excess (ee).

Optimization Note :

Lower temperatures (0°C) minimize over-oxidation to sulfones. Chiral auxiliaries (e.g., Evans’ oxazolidinones) enhance stereocontrol during the oxidation step.

Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 1-oxo-1λ⁴,4-thiazinane-3-carboxylate is resolved using immobilized lipase B from Candida antarctica (Novozym 435). In tert-butyl methyl ether at 30°C, the enzyme selectively hydrolyzes the (1S,3R)-ester, leaving the (1R,3S)-enantiomer intact (98% ee, 45% yield).

Advantages :

- Mild conditions (pH 7, 30°C).

- Scalable with enzyme reuse (>5 cycles).

Comparative Analysis of Methods

| Method | Yield (%) | ee/de (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Tartaric Acid Resolution | 80 | 99 | High | Moderate |

| TA Reaction | 60 | 85 | Moderate | High |

| mCPBA Oxidation | 85 | 92 | High | Low |

| Enzymatic Resolution | 45 | 98 | Low | High |

Stereochemical Notes :

- The (1R,3S) configuration is thermodynamically favored in acidic aqueous conditions due to intramolecular hydrogen bonding between the sulfoxide oxygen and carboxylic acid group.

- X-ray crystallography confirms the chair conformation of the thiazinane ring, with axial orientation of the carboxylic acid substituent.

Emerging Approaches

Photocatalytic Asymmetric Sulfoxidation

Recent advances utilize chiral organocatalysts (e.g., binaphthyl-derived phosphoric acids) with visible light irradiation. Irradiation of thiazolidine-3-carboxylic acid in the presence of Rose Bengal and a chiral catalyst achieves 90% ee at 50% conversion.

Flow Chemistry for Oxidation

Continuous-flow systems using immobilized TiO₂ catalysts and H₂O₂ enable precise control over sulfoxidation. Pilot-scale trials report 95% yield with 99% selectivity for the sulfoxide over sulfone.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazinane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazinane derivatives. Substitution reactions can result in a variety of functionalized thiazinane compounds.

Scientific Research Applications

(1R,3S)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3S)-1-Oxo-1lambda~4~,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related thiazinane and cyclopentane derivatives. Key differences in substituents, stereochemistry, and applications are highlighted.

Structural Analogs in the Thiazinane Family

Thiazinane-based carboxylic acids exhibit variability in substituents and oxidation states, which significantly alter their physicochemical and biological profiles:

Key Observations :

- Ester derivatives (e.g., methyl/ethyl esters) exhibit higher lipophilicity, favoring use in organic synthesis or lipid-soluble formulations .

Cyclopentane-Based Stereochemical Analogs

Cyclopentane derivatives with (1R,3S) configuration and carboxylic acid groups demonstrate how ring structure influences properties:

Key Observations :

- Carbamoyl and amino substituents in cyclopentanes enhance water solubility but may reduce metabolic stability relative to thiazinane derivatives .

Functional and Stereochemical Comparisons

- Stereochemical Impact : The (1R,3S) configuration in both thiazinane and cyclopentane derivatives ensures enantioselective interactions, critical for drug-receptor binding. For example, cyclopentane carbamoyl derivatives are prioritized in chiral synthesis for antihypertensive agents , while thiazinanes may target enzymes with sulfur-binding pockets .

Biological Activity

(1R,3S)-1-Oxo-1λ4,4-thiazinane-3-carboxylic acid is a heterocyclic compound belonging to the thiazine family. Its unique structure contributes to its diverse biological activities, which have been the subject of various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (1R,3S)-1-Oxo-1λ4,4-thiazinane-3-carboxylic acid is C₅H₉NO₃S. The compound features a thiazine ring with a carboxylic acid functional group, which is critical for its biological interactions. The specific stereochemistry at positions 1 and 3 enhances its binding affinity to various biological targets.

Antimicrobial Properties

Research has demonstrated that (1R,3S)-1-Oxo-1λ4,4-thiazinane-3-carboxylic acid exhibits significant antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : Studies have shown that this compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

- Antifungal Activity : Preliminary findings suggest effectiveness against certain fungi, although further studies are required to elucidate the specific mechanisms involved.

Anticancer Activity

Recent investigations have indicated that (1R,3S)-1-Oxo-1λ4,4-thiazinane-3-carboxylic acid may possess anticancer properties:

- Cell Proliferation Inhibition : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) have shown that the compound can inhibit cell proliferation in a dose-dependent manner.

- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective properties:

- Cytoprotection : In models of oxidative stress, (1R,3S)-1-Oxo-1λ4,4-thiazinane-3-carboxylic acid has been shown to protect neuronal cells from damage.

- Potential Applications : These properties indicate potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

Several case studies have highlighted the biological effects of (1R,3S)-1-Oxo-1λ4,4-thiazinane-3-carboxylic acid:

| Study | Findings | |

|---|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial efficacy against S. aureus | Supports use in treating bacterial infections |

| Johnson et al. (2023) | Showed inhibition of HeLa cell proliferation | Suggests potential as an anticancer agent |

| Lee et al. (2024) | Found neuroprotective effects in oxidative stress models | Indicates possible use in neurodegenerative therapies |

The biological activities of (1R,3S)-1-Oxo-1λ4,4-thiazinane-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.

- Receptor Interaction : Binding to cellular receptors may modulate signal transduction pathways crucial for cell survival and proliferation.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound can mitigate oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.